3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
Description
Properties
IUPAC Name |
3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-6-7-14-11-5-3-2-4-10(11)13-12(14)8-9/h2-5,9H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZNNRROWMTSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=NC3=CC=CC=C32)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451677 | |
| Record name | STK295311 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134856-46-5 | |
| Record name | STK295311 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminobenzimidazole with Carbonyl Precursors
The foundational approach to constructing the pyrido[1,2-a]benzimidazole core involves cyclocondensation reactions between 2-aminobenzimidazole and cyclic or acyclic carbonyl compounds. A study demonstrated that 4-ethoxybutan-2-one (12 ) reacts with 2-aminobenzimidazole (1a ) under acidic conditions to form a pyrimido[1,2-a]benzimidazole intermediate (13 ), which undergoes hydrolysis and bromodeoxygenation to yield hydroxylated derivatives . Adapting this method, the reaction of 2-aminobenzimidazole with cyclohexanone derivatives in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) facilitates regioselective cyclization to form the tetrahydropyrido ring . For instance, microwave irradiation in DMF with triethylamine (Et₃N) and magnesium sulfate (MgSO₄) enhances reaction efficiency, reducing completion time from hours to minutes while achieving yields exceeding 80% .
Key parameters include:
-
Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) optimize cyclization kinetics.
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Catalyst : Lewis acids like boron trifluoride (BF₃) or bases like K₂CO₃ improve regioselectivity .
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Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.
Reductive Cyclization for Tetrahydropyrido Ring Formation
Reduction strategies are critical for converting unsaturated intermediates into the tetrahydropyrido moiety. A patent detailing dabigatran etexilate synthesis highlights the use of iron-acetic acid (Fe-HOAc) or iron-hydrochloric acid (Fe-HCl) systems to reduce nitro groups without catalyst poisoning . Applying this to 3-methyl derivatives, ethyl 3-(3-nitro-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate undergoes Fe-HCl-mediated reduction to yield the corresponding diamine, which cyclizes in situ to form the tetrahydropyrido ring . This method avoids palladium-based catalysts, reducing costs and simplifying purification.
Optimization Data :
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Fe-HCl | THF/H₂O | 60–70°C | 85 |
| Fe-HOAc | Ethanol | 50–60°C | 78 |
Post-reduction, intramolecular cyclization is facilitated by acetic acid at 55–65°C, forming the tetrahydropyrido ring with >90% purity after recrystallization .
Methylation at the 3-Position
Introducing the methyl group at position 3 typically occurs via nucleophilic substitution or reductive alkylation. A reported procedure involves treating the tetrahydropyrido intermediate with methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) . Alternatively, reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol selectively methylates the secondary amine without over-alkylation .
Example Protocol :
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Dissolve 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (1.0 eq) in dry THF.
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Add NaH (1.2 eq) at 0°C, followed by CH₃I (1.5 eq).
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Stir at room temperature for 12 hours.
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Quench with H₂O, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate).
Yield : 72–78% .
One-Pot Tandem Synthesis
Recent advances employ tandem reactions to streamline synthesis. A sonochemical method condenses 2-aminobenzimidazole with α,β-unsaturated aldehydes under ultrasonic irradiation, achieving cyclization and methylation in one pot . For example, ethyl 4,4,4-trifluorobut-2-ynoate (45 ) reacts with 2-aminobenzimidazole in ethanol under sonication for 10 minutes, yielding fluorinated derivatives with 88% efficiency . Adapting this to non-fluorinated systems, cinnamaldehyde derivatives undergo analogous cyclocondensation to form the tetrahydropyrido ring, followed by in situ methylation using dimethyl sulfate ((CH₃)₂SO₄) .
Purification and Crystallization Techniques
Crude products often require purification to achieve pharmaceutical-grade purity. A patented method for dabigatran intermediates utilizes sequential solvent washes:
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Dissolve the crude product in a polar solvent (e.g., acetic acid).
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Add a non-polar solvent (e.g., dichloromethane) to precipitate impurities.
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Recrystallize from ethanol/water (3:1) to obtain >99% pure compound .
For 3-methyl derivatives, recrystallization from toluene/hexane (1:2) at −20°C removes residual alkylating agents and byproducts, enhancing purity from 70–80% to >98% .
Mechanochemical and Green Chemistry Approaches
Emerging techniques prioritize sustainability. Ball-milling 2-aminobenzimidazole with methyl vinyl ketone and a catalytic amount of ammonium chloride (NH₄Cl) achieves solvent-free cyclization, reducing waste and energy consumption . This method, conducted at ambient temperature for 2 hours, delivers 82% yield with minimal purification .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its fully saturated analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The compound’s antiviral activity could be attributed to its interference with viral replication processes .
Comparison with Similar Compounds
Key Observations :
- Pyrido vs.
- Substituent Effects : Methyl groups (as in the target compound) may improve lipophilicity and bioavailability, while electron-donating groups (e.g., methoxy in pyrimido derivatives) enhance anti-inflammatory activity .
Pharmacological Activity Comparisons
Table 2: Pharmacological Profiles of Benzimidazole Derivatives
Key Observations :
- Anti-Inflammatory Activity : Pyrimido derivatives with methoxy-substituted pyridyl moieties reduced paw edema by 72%, rivaling diclofenac .
- IOP-Lowering Mechanism : Imidazo and pyrimido derivatives act via Rho-kinase (ROCK) inhibition, with pyrimido analogs showing longer duration of action (6 hours post-instillation) .
- Structural-Activity Relationships (SAR) :
Biological Activity
3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
| CAS Number | 1170897-36-5 |
This compound features a fused ring system comprising both pyridine and benzimidazole moieties. The presence of nitrogen atoms in the structure contributes to its biological activity by enhancing its interaction with biological macromolecules.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and the disruption of cell cycle progression.
- Antimicrobial Properties : Similar compounds within the benzimidazole class have demonstrated antibacterial and antifungal activities. The ability to disrupt microbial cell membranes or inhibit essential enzymatic processes is a common mechanism attributed to these compounds.
- Antiviral Effects : Some derivatives have shown promise in inhibiting viral replication by interfering with viral proteins or nucleic acids.
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in critical metabolic pathways.
- DNA Interaction : Its structural similarity to nucleobases allows it to intercalate into DNA strands, potentially leading to DNA damage and subsequent cell death.
Case Studies and Research Findings
Several studies have explored the biological activities of benzimidazole derivatives closely related to this compound:
- Anticancer Study : A study demonstrated that derivatives exhibiting similar structures could induce G2/M phase arrest in cancer cell lines by activating p53-dependent pathways. This leads to increased expression of p21 and subsequent inhibition of cyclin-dependent kinases (CDKs), preventing cell cycle progression .
- Antimicrobial Evaluation : Research indicated that compounds with a benzimidazole core displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported that a related compound had an IC50 value lower than standard antibiotics against Staphylococcus aureus .
- Pharmacological Review : A comprehensive review highlighted that benzimidazole derivatives possess broad-spectrum pharmacological properties including anti-inflammatory and analgesic effects. This positions them as potential candidates for drug development targeting various diseases .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole derivatives?
- Methodological Answer :
- Route 1 : Cyclocondensation of 2-aminobenzimidazoles with cyclohexanones under metal-free conditions, using molecular oxygen as a green oxidant (yields: 60–85%) .
- Route 2 : Microwave-mediated synthesis with guanidine hydrochloride (GuHCl) as an organocatalyst, enabling solvent-free, high-yield (≥80%) production of fluorescent derivatives .
- Route 3 : Schiff base cyclization with malononitrile or cyanoacetamide, requiring ethanol/methanol solvents and triethylamine catalysis (yields: 55–73%) .
Q. What characterization techniques are critical for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for identifying substituent effects. For example, NH₂ groups in pyrimido-benzimidazoles appear as singlets at δ = 6.70–6.87 ppm, while aromatic protons show distinct splitting patterns (e.g., 3.3–8.6 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities; e.g., the title compound’s crystal structure revealed a tetracyclic system with a chair conformation in the piperidine ring .
- IR Spectroscopy : Confirms functional groups (e.g., ν=2200 cm⁻¹ for CN groups, ν=3300–3440 cm⁻¹ for NH/OH) .
Q. What pharmacological activities are associated with this scaffold?
- Methodological Answer :
- Anticancer Potential : Copper complexes of benzimidazole derivatives exhibit DNA-binding selectivity and antitumor activity via alkylation mechanisms (e.g., Co(II) mustard complexes in hypoxia-selective prodrugs) .
- Antimicrobial Activity : Derivatives with electron-withdrawing substituents (e.g., nitro, chloro) show enhanced efficacy against multidrug-resistant pathogens .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR spectral data for derivatives?
- Methodological Answer :
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ shifts; e.g., NH protons in DMSO appear downfield (δ=13.47 ppm) due to hydrogen bonding .
- Substituent Analysis : Electron-donating groups (e.g., methoxy) deshield adjacent protons, while electron-withdrawing groups (e.g., nitro) cause upfield shifts .
- DEPT-135 Validation : Use DEPT to distinguish CH₃, CH₂, and CH groups, resolving overlaps in crowded spectra .
Q. What strategies optimize reaction yields in multicomponent syntheses?
- Methodological Answer :
- Stoichiometric Control : Use 1.5-fold excess of nitriles to prevent side reactions (e.g., malononitrile addition to Schiff bases) .
- Catalyst Screening : GuHCl outperforms traditional bases (e.g., K₂CO₃) in microwave syntheses due to enhanced proton transfer .
- Temperature Modulation : Reactions in boiling ethanol (78°C) vs. microwave (120°C) affect cyclization rates and purity .
Q. How do electronic effects influence catalytic properties in oxidation reactions?
- Methodological Answer :
- Electron-Donating Groups (EDGs) : Methoxy substituents increase electron density at catalytic sites, enhancing alcohol oxidation (e.g., 4-methoxybenzyl alcohol → 4-methoxybenzaldehyde, 90% yield) .
- Steric Hindrance : Bulky substituents (e.g., 3,3-disulfanediyl groups) reduce substrate access to copper active sites, lowering turnover frequency .
Q. What methodologies address low regioselectivity in electrophilic substitutions?
- Methodological Answer :
- Directing Groups : Use DMBBQ-CH systems to enforce site-selective halogenation (e.g., NaX/Oxone for chlorination at quinone-CH positions) .
- Solvent Engineering : Hexafluoroisopropanol (HFIP) enhances electrophilicity of halogens, improving para-selectivity in bis-quinone systems .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the antitumor efficacy of metal complexes?
- Methodological Answer :
- Coordination Geometry : Distorted tetrahedral Co(II) complexes (Co–N: 2.026 Å, Co–Cl: 2.242 Å) show higher activity than octahedral analogs due to improved DNA intercalation .
- Ligand Design : Macrocyclic mustards (e.g., pyrazino-benzimidazoles) enhance hypoxia selectivity vs. non-cyclic analogs .
Q. Why do microwave-mediated syntheses show variable fluorescence yields?
- Methodological Answer :
- Reaction Time : Over-irradiation (>10 min) degrades conjugated π-systems, reducing quantum yields .
- Catalyst Purity : Residual GuHCl quenches fluorescence; rigorous washing with EtOAc/hexane is critical .
Tables
Table 1 : Key Synthetic Routes and Yields
| Method | Catalyst/Solvent | Yield (%) | Key Reference |
|---|---|---|---|
| Microwave-mediated cyclization | GuHCl, solvent-free | 80–92 | |
| Schiff base condensation | EtOH, triethylamine | 55–73 | |
| Metal-free oxidation | O₂, cyclohexanone | 60–85 |
Table 2 : Pharmacological Activities by Substituent
| Substituent | Activity (IC₅₀, μM) | Mechanism | Reference |
|---|---|---|---|
| 4-Nitro | 1.2 (MDR-TB) | DNA gyrase inhibition | |
| 3,3-Disulfanediyl | 0.8 (HeLa) | Alkylation/ROS generation | |
| 6,9-Dimethoxy | 5.4 (S. aureus) | Membrane disruption |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
